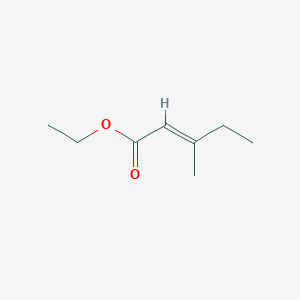

1,5-Difenil-1H-pirazol-3-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylates has been explored through various methodologies, including the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation. This method has demonstrated high regioselectivity and yields ranging from 71-92%, significantly reducing reaction times to just 10-12 minutes through the use of ultrasound irradiation (Machado et al., 2011).

Molecular Structure Analysis

The molecular structure of ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylates has been elucidated through crystallographic studies, providing insights into their geometric and electronic structures. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate's structure exhibits intramolecular hydrogen bonds contributing to structural stability, with π…π interactions further stabilizing the molecular structure. This compound crystallizes in the triclinic system, highlighting the diverse structural possibilities within ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate derivatives (Achutha et al., 2017).

Chemical Reactions and Properties

Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylates participate in various chemical reactions, demonstrating their reactivity and utility in organic synthesis. For example, their formation through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid showcases their potential in generating N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).

Aplicaciones Científicas De Investigación

Química medicinal {svg_1} {svg_2}

Los derivados de pirazol, incluido el 1,5-Difenil-1H-pirazol-3-carboxilato de etilo, tienen una amplia gama de aplicaciones en química medicinal. Se ha encontrado que exhiben diversas actividades biológicas, como propiedades antituberculosas, antimicrobianas, antifúngicas, antiinflamatorias, anticancerígenas y antidiabéticas {svg_3}.

Descubrimiento de fármacos {svg_4} {svg_5}

Debido a sus diversas actividades biológicas, los derivados de pirazol se utilizan a menudo como andamios en la síntesis de productos químicos bioactivos en el descubrimiento de fármacos {svg_6}.

Química de la coordinación {svg_7}

En química de la coordinación, los derivados de pirazol pueden actuar como ligandos para formar complejos con varios metales {svg_8}.

Química organometálica {svg_9}

Los derivados de pirazol se utilizan en química organometálica, donde pueden formar compuestos organometálicos {svg_10}.

Métodos de síntesis {svg_11}

Los derivados de pirazol, incluido el this compound, se sintetizan utilizando diversas estrategias, como el enfoque multicomponente, las cicloadiciones dipolares, la ciclocondensación de hidracina con el sistema carbonilo, utilizando el sistema heterocíclico y el enfoque multicomponente {svg_12}.

Safety and Hazards

Direcciones Futuras

Pyrazoles, including Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, have a wide range of applications in various fields of science . They are frequently used as scaffolds in the synthesis of bioactive chemicals . Future research may focus on developing novel strategies for the synthesis of pyrazole derivatives and exploring their wide applications .

Mecanismo De Acción

Target of Action

The primary targets of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate are currently unknown. This compound is a derivative of the pyrazole family , which are known to interact with a variety of biological targets.

Mode of Action

Pyrazole derivatives are known to interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds . .

Pharmacokinetics

The compound is a solid at room temperature and is stored in a dry environment at 2-8°C

Result of Action

As a pyrazole derivative, it may have a variety of effects depending on its specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate. For instance, the compound is stored in a dry environment at 2-8°C, which may affect its stability . .

Propiedades

IUPAC Name |

ethyl 1,5-diphenylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-2-22-18(21)16-13-17(14-9-5-3-6-10-14)20(19-16)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRLSBWBUBLBMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide](/img/structure/B1149687.png)